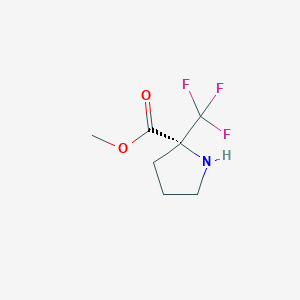
alpha-(r)-Tri-fluoromethyl proline methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-®-Tri-fluoromethyl proline methyl ester: is a synthetic compound derived from proline, an amino acid This compound is characterized by the presence of a tri-fluoromethyl group attached to the alpha carbon of the proline ring, and a methyl ester group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alpha-®-Tri-fluoromethyl proline methyl ester typically involves several steps:
Starting Material: The synthesis begins with proline.
Conversion with Chloral: Proline is first converted with chloral to form 2-trichloromethyloxazolidinone.
Methylation: The intermediate is then methylated using methyl iodide to produce 4-methyl-2-trichloromethyloxazolidinone.
Final Conversion: The final step involves treatment with sodium methoxide to yield the desired alpha-®-Tri-fluoromethyl proline methyl ester.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Alpha-®-Tri-fluoromethyl proline methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tri-fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-®-Tri-fluoromethyl proline methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein folding and stability due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-®-Tri-fluoromethyl proline methyl ester involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by stabilizing specific protein conformations, thereby influencing biological processes.
Comparison with Similar Compounds
Alpha-methyl proline: Similar in structure but lacks the tri-fluoromethyl group.
Alpha-ethyl proline: Another analogue with an ethyl group instead of a tri-fluoromethyl group.
Uniqueness: The presence of the tri-fluoromethyl group in alpha-®-Tri-fluoromethyl proline methyl ester imparts unique properties such as increased lipophilicity and stability, making it distinct from other proline analogues .
Properties
Molecular Formula |
C7H10F3NO2 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
methyl (2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)3-2-4-11-6/h11H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
KVOUPHLGLMKEQJ-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CCCN1)C(F)(F)F |
Canonical SMILES |
COC(=O)C1(CCCN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


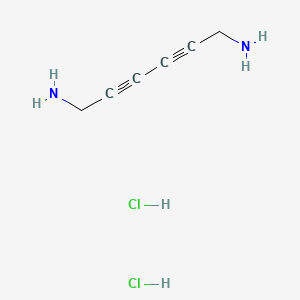
![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid](/img/structure/B13456286.png)
![2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)

![2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid](/img/structure/B13456295.png)
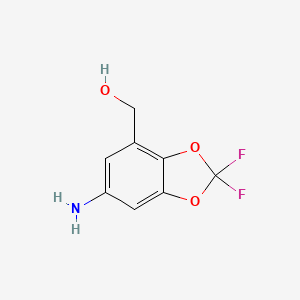

![1-bromo-4H,5H,6H-cyclopenta[c]thiophene](/img/structure/B13456312.png)
![rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13456321.png)
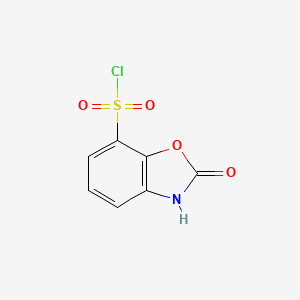

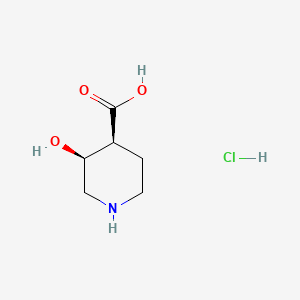
![[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13456340.png)
